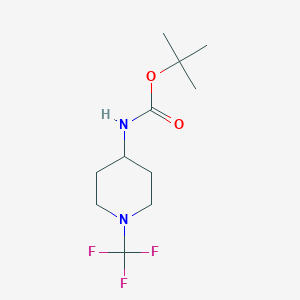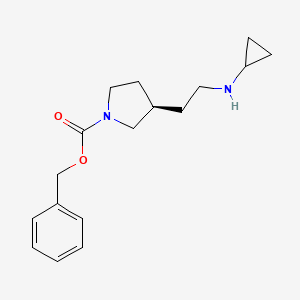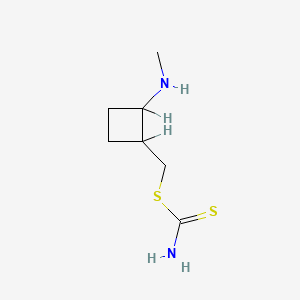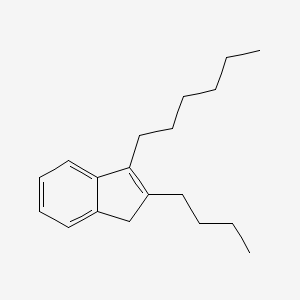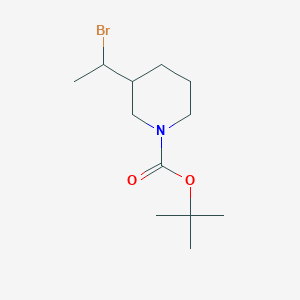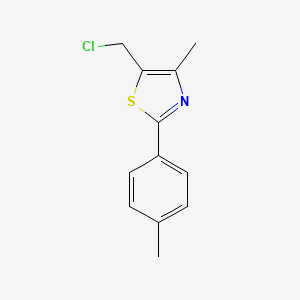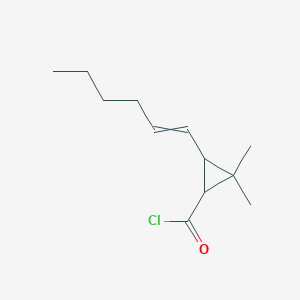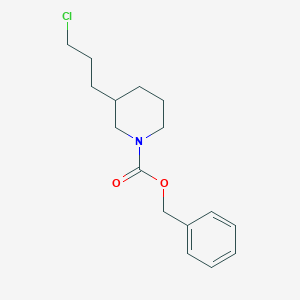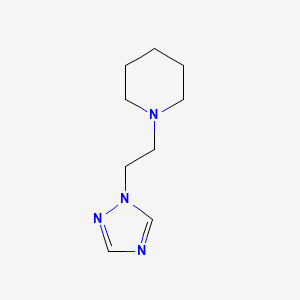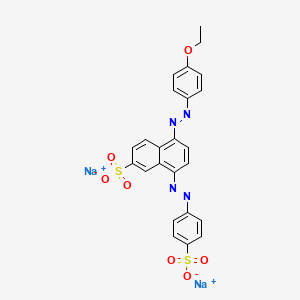
12,14-Nonacosanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,14-Nonacosanedione is an organic compound belonging to the class of beta-diketones. These compounds are characterized by the presence of two keto groups separated by a single carbon atom. This compound has been detected in fats and oils, and it is a constituent of the pollen of Helianthus annuus (sunflower) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,14-Nonacosanedione typically involves the reaction of long-chain alkanes with appropriate reagents to introduce the keto groups at the desired positions. One common method is the oxidation of nonacosane using strong oxidizing agents under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
12,14-Nonacosanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
12,14-Nonacosanedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolic pathways of certain organisms.
Medicine: Investigated for potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 12,14-Nonacosanedione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
12,14-Nonacosanedione can be compared with other beta-diketones, such as:
- 10,12-Nonacosanedione
- 14,16-Nonacosanedione
- 2,4-Heptadecanedione
- 2,4-Nonanedione
These compounds share similar structural features but differ in the position of the keto groups and the length of the carbon chain. The unique positioning of the keto groups in this compound contributes to its specific chemical properties and reactivity .
Properties
CAS No. |
58141-94-9 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacosane-12,14-dione |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-29(31)27-28(30)25-23-21-19-17-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
ODJOAWUARZQRLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



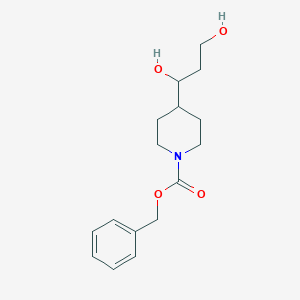

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
